molecular formula C12H9F2NO B11883376 (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol CAS No. 1346691-83-5

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol

Cat. No.: B11883376
CAS No.: 1346691-83-5
M. Wt: 221.20 g/mol
InChI Key: IHKCWLJMRANMLG-UHFFFAOYSA-N
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Description

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of a pyridine ring substituted with a difluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol typically involves the reaction of 2,6-difluorobenzaldehyde with 3-pyridylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2,6-Difluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-(2,6-Difluorophenyl)pyridin-2-yl)methanol
  • (5-(2,6-Difluorophenyl)pyridin-4-yl)methanol
  • (5-(2,6-Difluorophenyl)pyridin-3-yl)ethanol

Uniqueness

(5-(2,6-Difluorophenyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group also imparts distinct properties compared to other similar compounds .

Properties

CAS No.

1346691-83-5

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

[5-(2,6-difluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)9-4-8(7-16)5-15-6-9/h1-6,16H,7H2

InChI Key

IHKCWLJMRANMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)CO)F

Origin of Product

United States

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